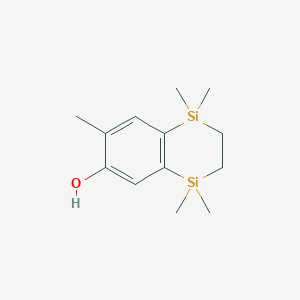
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is an organosilicon compound that features a unique structure with two silicon atoms incorporated into a benzene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol typically involves the alkylation of naphthalene derivatives. One common method is the reaction of naphthalene with methylating agents under acidic conditions to introduce the methyl groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during industrial production to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol involves its interaction with molecular targets through its silicon atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-
Uniqueness
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties compared to its carbon-only analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Propiedades
Número CAS |
827339-69-5 |
|---|---|
Fórmula molecular |
C13H22OSi2 |
Peso molecular |
250.48 g/mol |
Nombre IUPAC |
1,1,4,4,7-pentamethyl-2,3-dihydro-1,4-benzodisilin-6-ol |
InChI |
InChI=1S/C13H22OSi2/c1-10-8-12-13(9-11(10)14)16(4,5)7-6-15(12,2)3/h8-9,14H,6-7H2,1-5H3 |
Clave InChI |
PCCMYPHWBWPBLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1O)[Si](CC[Si]2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


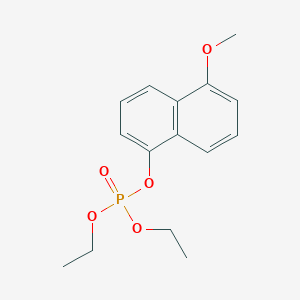


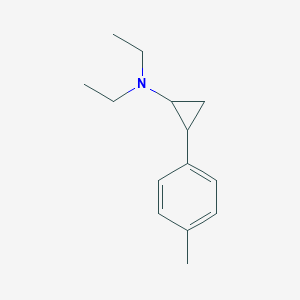
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
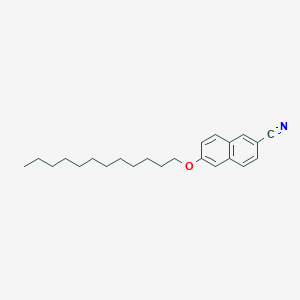
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
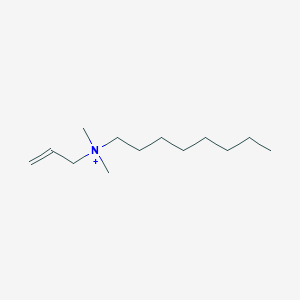
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
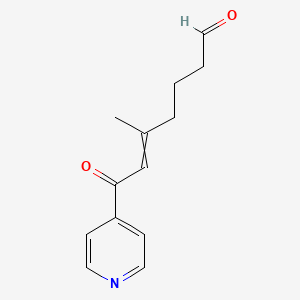
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
